Bisprehomotadalafil is a synthetic compound belonging to the class of phosphodiesterase type 5 inhibitors, which are primarily used for the treatment of erectile dysfunction. It is structurally related to tadalafil, a well-known medication that enhances blood flow by inhibiting the breakdown of cyclic guanosine monophosphate. Bisprehomotadalafil has garnered interest for its potential pharmacological effects and its applications in medicinal chemistry.
Bisprehomotadalafil is classified as a dimeric analogue of tadalafil. Its molecular formula is with a molecular weight of approximately 825.86 g/mol . The compound's synthesis and structural characteristics have been documented in various scientific studies, highlighting its relevance in pharmaceutical research.
The synthesis of bisprehomotadalafil involves several steps, primarily focusing on amide coupling reactions. A notable synthetic route includes the reaction of diacids with aminoesters under controlled conditions to yield both cis- and trans-isomers of the dimeric tadalafil analogues.
Bisprehomotadalafil exhibits a complex molecular structure characterized by multiple aromatic rings and nitrogen-containing groups. The stereochemistry of bisprehomotadalafil is defined with four stereocenters, contributing to its pharmacological properties .
Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into the structure:
Bisprehomotadalafil participates in several chemical reactions typical for phosphodiesterase inhibitors:
The mechanism by which bisprehomotadalafil exerts its effects involves:
The pharmacological action aligns closely with that of tadalafil, suggesting similar efficacy profiles .
Bisprehomotadalafil has potential applications in:
Bisprehomotadalafil is a dimeric analogue of tadalafil, formed by linking two modified tadalafil ("prehomotadalafil") units. Its IUPAC name is 1,3-bis[(6R,12aR)-2,3,6,7,12,12a-hexahydro-2-(1-oxo-3-phenylpropyl)-6-(1,3-benzodioxol-5-yl)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione-6-yl] propanedioate. This name reflects the compound’s core structure: two tadalafil-derived moieties connected via a malonyl bridge at the N1 positions [8].
The molecule exhibits cis-configuration at the piperidine ring junctions (C6 and C12a positions in each monomer unit), a revision from initial trans-assignments. Nuclear Overhauser effect (NOE) experiments in acetone-d₆ confirmed spatial proximity between protons at C6 and C12a, establishing the cis-relationship [8]. Stereoisomerism significantly impacts PDE5 binding affinity, as the cis-configuration aligns pharmacophores optimally for enzyme interaction.
Isomeric variations include:
Table 1: Key Structural Features of Bisprehomotadalafil
Feature | Description |
---|---|
Parent structure | Dimeric tadalafil analogue |
Connecting unit | Malonyl bridge |
Stereochemistry | cis-fusion at piperidine rings (C6/C12a) |
Critical NOE correlations | H-C6 ↔ H-C12a (confirmed in acetone-d₆) |
Bisprehomotadalafil belongs to a growing class of illicit PDE5 inhibitor analogues designed to evade regulatory detection. These analogues retain tadalafil’s core pharmacophore but modify peripheral regions:
Table 2: Classification of Key Tadalafil Analogues
Analogue Type | Example | Structural Variation | Detection Context |
---|---|---|---|
Monomeric | Homotadalafil | Ethylamino group replacing N-methyl | Adulterated supplements [2] |
Dimeric | Bisprehomotadalafil | Malonyl-linked ethylamino-tadalafil units | Illicit sexual enhancers [8] |
Ring-modified | Bisprecyclopentyltadalafil | Cyclopentyl substituents on both monomers | Dietary supplements [8] |
These analogues exploit PDE5’s tolerance for bulky substituents at the N1 position. Dimerization specifically extends the molecule’s half-life by impeding hepatic metabolism, though it risks off-target effects (e.g., PDE11 inhibition) [6].
Positional isomerism arises when functional groups or connecting bridges occupy alternate sites on the tadalafil scaffold. In bisprehomotadalafil synthesis, potential isomers include:
Synthetic challenges include avoiding undesired coupling sites. During amide bond formation, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) selectively activates carboxyl groups for N1-attachment, minimizing regioisomeric byproducts [8].
Positional isomers exhibit distinct chromatographic and spectroscopic properties:
Table 3: Positional Isomerism in Prehomotadalafil Derivatives
Isomer Type | Structural Feature | Impact on Properties |
---|---|---|
Bridge position | Malonyl at N1 vs. indole nitrogen | Alters polarity and PDE5 binding pocket alignment |
Monomer regiochemistry | Ethylamino at C2 vs. C3 of tadalafil core | Changes dimer symmetry and solubility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7